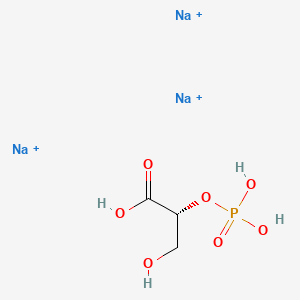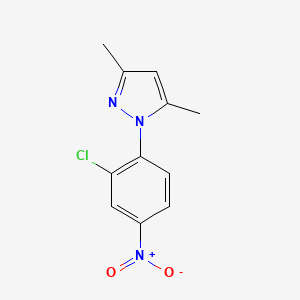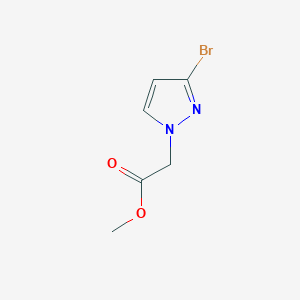
trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid is a chemical compound with significant applications in various fields It is a derivative of isocitric acid, which is an intermediate in the citric acid cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid typically involves the microbial production of isocitric acid. The process includes the fermentation of specific yeast strains, such as Yarrowia lipolytica, using renewable plant oils like sunflower or rapeseed oil as substrates . The fermentation solution is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the isocitric acid .
Industrial Production Methods
Industrial production methods for this compound are still under development. The current methods focus on optimizing the microbial synthesis process to achieve higher yields and purity. This involves the use of natural, mutant, and recombinant strains of Yarrowia lipolytica and the development of efficient isolation and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The hydroxyl and phosphonooxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes in the citric acid cycle, influencing the production of energy and other metabolic intermediates . The compound’s effects are mediated through its ability to chelate metal ions and participate in redox reactions, which are crucial for various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trisodium phosphate: An inorganic compound used as a cleaning agent and food additive.
Trisodium citrate: A sodium salt of citric acid used as an anticoagulant and buffering agent.
Uniqueness
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid is unique due to its specific structure and role in the citric acid cycle. Unlike trisodium phosphate and trisodium citrate, which have more general applications, this compound is specifically involved in metabolic pathways and has potential therapeutic uses .
Properties
Molecular Formula |
C3H7Na3O7P+3 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/t2-;;;/m1.../s1 |
InChI Key |
MFNPEWUYSSUSOD-QYUNTSNKSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)


![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)

![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)





![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)


